molecular formula C27H14N2Na2O7S2 B093889 Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate CAS No. 16249-87-9

Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate

Cat. No.: B093889
CAS No.: 16249-87-9
M. Wt: 588.5 g/mol
InChI Key: OUZJHSOHERXFRU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate varies depending on its application. In antimicrobial and antiviral studies, it has been shown to disrupt the cell membrane and inhibit DNA replication. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the replication of certain viruses. In vivo studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, including antimicrobial, antiviral, and anticancer studies. Additionally, its fluorescent properties make it useful for detecting metal ions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research involving Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate. One area of interest is its potential use in photodynamic therapy. Additionally, there is interest in exploring its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.

Synthesis Methods

The synthesis of Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate involves the reaction of 5,7-dibromo-8-hydroxyquinoline-2-carboxylic acid with 2-aminobenzothiazole in the presence of potassium carbonate and copper powder. The resulting compound is then treated with 1,3-indandione-2,5-dione and sodium methoxide to obtain the final product.

Scientific Research Applications

Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate has been extensively studied for its potential applications in various fields of research. It has been shown to have antimicrobial, antiviral, and anticancer properties. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Properties

16249-87-9

Molecular Formula

C27H14N2Na2O7S2

Molecular Weight

588.5 g/mol

IUPAC Name

disodium;2-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylate

InChI

InChI=1S/C27H16N2O7S2.2Na/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;;/h2-11,21H,1H3,(H,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

OUZJHSOHERXFRU-UHFFFAOYSA-L

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

16249-87-9

Origin of Product

United States

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